1-(2,5-Difluoropyridin-3-yl)ethanone
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Overview
Description
1-(2,5-Difluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C7H5F2NO. This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity . It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 2,5-difluoropyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,5-Difluoropyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-2-yl)ethanone: This compound has a similar structure but with fluorine atoms at different positions on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a chlorine atom in place of one of the fluorine atoms.
Uniqueness: 1-(2,5-Difluoropyridin-3-yl)ethanone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and biological activity. The presence of fluorine atoms at the 2 and 5 positions on the pyridine ring enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(2,5-difluoropyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYLCUURNHMXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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